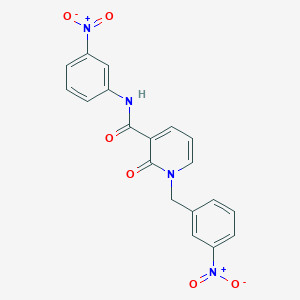
(3,4-Dipropoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
While the provided papers do not directly discuss (3,4-Dipropoxyphenyl)urea, they offer insights into the broader class of urea derivatives and their properties. Ureas are organic compounds with the functional group -NH(C=O)NH-. They are known for their diverse applications, including medicinal chemistry and material science. The papers discuss various urea derivatives, their synthesis, molecular structures, and physical properties, which can provide a general understanding of the characteristics that might be expected from (3,4-Dipropoxyphenyl)urea.
Synthesis Analysis
The synthesis of urea derivatives is a well-studied area. For example, dipeptidyl ureas are synthesized by combining dipeptide chains with specific terminal moieties, as described in the self-assembly of dipeptidyl ureas . Similarly, ureas derived from azabicycloamines are synthesized and studied using spectroscopic techniques . These methods could potentially be adapted for the synthesis of (3,4-Dipropoxyphenyl)urea by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their function. The X-ray structure determination of 1,3-diphenyl-urea reveals the importance of intermolecular interactions, such as N-H…O hydrogen bonds, which are likely to be a feature in (3,4-Dipropoxyphenyl)urea as well . The crystal structure of a chitin synthesis inhibitor also highlights the role of the urea linkage in forming intramolecular hydrogen bonds .
Chemical Reactions Analysis
Urea derivatives participate in various chemical reactions, often facilitated by their ability to form hydrogen bonds. The self-assembly of dipeptidyl ureas into duplexes through intermolecular hydrogen bonds is an example of such reactivity . The synthesis of chitosan derivatives also involves reactions at the urea moiety, demonstrating the versatility of ureas in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are diverse. For instance, diphenyl urea exhibits non-linear optical properties and has a melting point of 145°C . The chiral stationary phases derived from chitosan urea derivatives show different chiral recognitions, which are influenced by substituents on the phenyl group . These properties are indicative of the potential characteristics of (3,4-Dipropoxyphenyl)urea, such as its melting point, optical properties, and potential for forming chiral recognition sites.
科学的研究の応用
Synthesis and Structural Analysis
Urea derivatives, such as 1,3-diphenyl-urea, have been studied for their medicinal importance, focusing on their synthesis, X-ray structure, and intermolecular interactions. These compounds exhibit specific crystalline structures that are crucial for their potential applications in medicinal chemistry (Rajnikant et al., 2006).
Skin Penetration Enhancers
Urea and its analogues, like 1,3-diphenylurea, have been assessed as skin penetration enhancers, a critical property for topical pharmaceuticals. Their effectiveness varies based on the solvent used, with propylene glycol identified as a synergistic vehicle for enhancing permeation (Adrian C Williams & B. W. Barry, 1989).
Bioconjugation Techniques
The exploration of bioconjugation techniques involving urea derivatives has significant implications for chemical biology. These strategies are essential for modifying biochemical structures like proteins and nucleic acids, offering tools for studying biological systems beyond traditional biochemical methodologies (M. Debets et al., 2011).
Neurotropic Activity
Research into (Heterylphenylmethyl)-amines and -ureas, including urea derivatives, has unveiled their potential neurotropic activities. These studies are foundational for developing new antiepileptic drugs, showcasing the medicinal chemistry applications of urea derivatives (V. P. Shamshin et al., 2001).
Antimicrobial Applications
Certain urea derivatives demonstrate antimycobacterial activity against Mycobacterium tuberculosis, suggesting their utility in designing novel antimicrobial drugs. This application is particularly relevant in addressing the challenges posed by drug-resistant bacterial strains (Andrea Scozzafava et al., 2001).
Photocatalytic Degradation of Pollutants
The dual surface component-modified TiO2 photocatalysts, incorporating urea derivatives, facilitate the simultaneous production of hydrogen and degradation of organic pollutants. This innovative approach has implications for environmental remediation and sustainable energy production (Jungwon Kim et al., 2012).
将来の方向性
特性
IUPAC Name |
(3,4-dipropoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-7-17-11-6-5-10(15-13(14)16)9-12(11)18-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRRQJUMSZMYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)N)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dipropoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



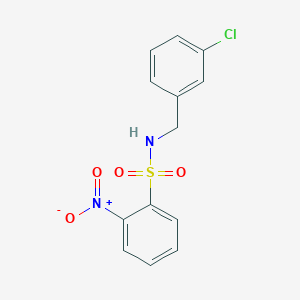
![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)
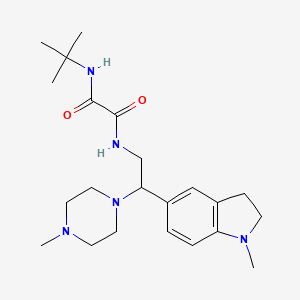
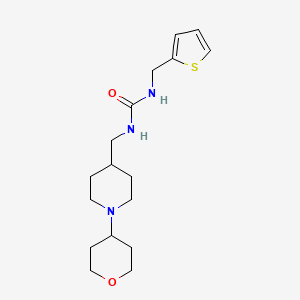
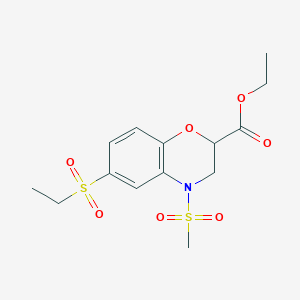
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)

